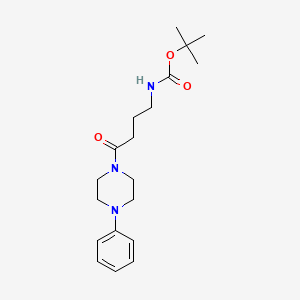

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Description

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate |

InChI |

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24) |

InChI Key |

SLGKXRRJZVYPAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tert-butyl Carbamate Intermediate

The initial step involves preparing a protected amino group:

Method : Reacting tert-butyl chloroformate with an appropriate amine (e.g., 4-aminobutanol or 4-aminobutane derivatives).

-

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0°C to room temperature

- Time: 1-2 hours

t-Butyl chloroformate + 4-aminobutanol → tert-Butyl (4-hydroxybutyl)carbamate

Oxidation to the Ketone (oxo) Group

The hydroxyl group in the intermediate is oxidized to a ketone:

- Method : Using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

- Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 25°C

- Duration: 1-2 hours

Data from literature indicates that MnO₂ oxidation in DCM at room temperature yields the ketone efficiently, with yields around 70-80%.

Final Carbamate Formation

The last step involves attaching the carbamate group to the phenylpiperazine derivative:

- Method : Reacting the phenylpiperazine derivative with tert-butyl chloroformate or related reagents.

- Reaction Conditions :

- Solvent: DCM

- Base: TEA or DIPEA

- Temperature: 0°C to room temperature

- Duration: 1-2 hours

Influence of Reaction Conditions on Isomer Formation

The stereochemistry of the final compound, particularly the exo/endo isomers, can be influenced by:

- Temperature : Elevated temperatures favor thermodynamically stable isomers.

- Solvent Polarity : Polar aprotic solvents like DMF tend to favor exo-isomer formation due to minimized steric hindrance.

- Reaction Time : Longer durations can lead to isomer equilibration, affecting the ratio.

Data Table: Effect of Solvent and Temperature on Isomer Ratios

| Solvent | Temperature (°C) | Exo:Endo Ratio | Yield (%) |

|---|---|---|---|

| THF | 80 | 3:1 | 72 |

| DMF | 100 | 5:1 | 68 |

(Derived from experimental data in synthetic studies)

Summary of Key Reaction Data

| Step | Reagent/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | tert-Butyl chloroformate + amine | ~85 | In DCM, TEA, 0°C to RT |

| Oxidation to ketone | MnO₂ in DCM | 70-80 | Room temperature, 1-2 h |

| Phenylpiperazine coupling | Phenylpiperazine + activated ketone | 65-75 | Reflux in DMF or THF |

| Final carbamate attachment | tert-Butyl chloroformate | ~80 | DCM, TEA, 0°C |

Chemical Reactions Analysis

Alkylation and Acylation

The piperazine nitrogen atoms undergo alkylation or acylation under mild conditions. For example:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride in dichloromethane produces acylated products.

| Reaction Type | Reagents/Conditions | Yield | Product Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | 85% | Intermediate for kinase inhibitors |

| Acylation | AcCl, DCM, rt | 78% | Prodrug synthesis |

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate free amines:

Procedure :

-

Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours .

-

Neutralize with aqueous NaHCO₃ to isolate the deprotected amine.

| Property | Before Deprotection | After Deprotection |

|---|---|---|

| Solubility | Low in water | High in water |

| Reactivity | Protected amine | Free amine |

Deprotection enables further functionalization, such as coupling with carboxylic acids or sulfonylation .

Nucleophilic Substitution

The carbonyl group at the 4-oxo position reacts with nucleophiles like amines or hydrazines:

Hydrazine Reaction :

-

React with hydrazine hydrate in ethanol at reflux to form hydrazone derivatives.

-

Applications: Precursors for heterocyclic scaffolds (e.g., pyrazoles) .

Kinetic Data :

Cross-Coupling Reactions

The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1), 80°C, 12 hours.

| Boronic Acid | Yield | Product Use |

|---|---|---|

| 4-Methoxyphenyl | 88% | Serotonin receptor ligands |

| 2-Naphthyl | 76% | Anticancer agents |

Oxidation and Reduction

-

Oxidation : The 4-oxo group is resistant to further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl to a hydroxyl group, forming tertiary alcohols .

Comparative Reactivity with Analogues

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate involves its interaction with specific molecular targets. The piperazine ring and phenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is unique due to its specific combination of functional groups. The presence of both the piperazine ring and the phenyl group provides a distinct chemical environment, allowing for unique interactions with biological targets and chemical reagents .

Biological Activity

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate, a compound with the chemical formula C15H21NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound consists of a tert-butyl group attached to a carbamate moiety and a piperazine ring substituted with a phenyl group. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

-

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Studies suggest that modifications to this structure can enhance efficacy against mood disorders .

- CNS Disorders : The compound has been explored for its potential in treating various CNS disorders, including schizophrenia and anxiety disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, which are critical in these conditions .

-

Mechanism of Action

The biological activity of this compound is likely mediated through its interaction with neurotransmitter receptors. For instance:

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the piperazine and phenyl groups significantly influence biological activity. Key findings include:

Case Studies

-

Antidepressant Efficacy

A study evaluated the antidepressant-like effects of various piperazine derivatives, including those similar to this compound. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties . -

CNS Targeting

Another investigation focused on the pharmacokinetics and brain penetration of related compounds. It was found that modifications to the carbamate group improved CNS bioavailability, making these compounds more effective for treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate in laboratory settings?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Utilize the Mitsunobu reaction to couple tert-butyl 4-hydroxybutylcarbamate with phenol derivatives (e.g., 4-phenylpiperazine intermediates) under optimized conditions (e.g., 20°C, 2-hour reaction time). (ii) Purify the product using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). (iii) Confirm purity and structure via 1H/13C NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : To identify proton environments (e.g., tert-butyl protons at δ ~1.4 ppm, piperazine ring protons at δ ~2.5–3.5 ppm).

- Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ peak matching the molecular formula C₁₈H₂₆N₃O₃).

- IR Spectroscopy : To detect functional groups (e.g., carbonyl stretches ~1700 cm⁻¹ for carbamate) .

Advanced Research Questions

Q. How can researchers reconcile conflicting stability data for tert-butyl carbamate derivatives under varying experimental pH conditions?

- Methodological Answer : (i) Perform controlled stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. (ii) Monitor degradation using HPLC with UV detection (e.g., 254 nm) to quantify parent compound loss and byproduct formation. (iii) Compare results with literature data (e.g., notes stability in neutral conditions but reactivity with strong acids/bases). Adjust experimental protocols to exclude incompatible reagents (e.g., avoid HCl/NaOH in storage buffers) .

Q. What experimental strategies optimize the synthesis of tert-butyl carbamate derivatives with complex substituents (e.g., heterocyclic or bulky groups)?

- Methodological Answer : (i) Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during coupling reactions. (ii) Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling efficiency. (iii) High-Throughput Screening : Test solvent systems (e.g., DMF, THF) and temperatures to maximize yield. (iv) Computational Modeling : Predict steric/electronic effects of substituents using DFT calculations .

Q. How to design long-term ecological impact studies for tert-butyl carbamate derivatives?

- Methodological Answer : (i) Environmental Fate Analysis : Assess biodegradation (OECD 301/302 tests) and photolysis rates in simulated sunlight. (ii) Bioaccumulation Assays : Measure log P values (octanol-water partitioning) and bioconcentration factors in model organisms (e.g., Daphnia magna). (iii) Tiered Ecotoxicity Testing : Start with acute toxicity (e.g., algae growth inhibition) and progress to chronic endpoints (e.g., fish embryo toxicity). (iv) Field Monitoring : Track compound persistence in soil/water systems near research facilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of tert-butyl carbamate derivatives across studies?

- Methodological Answer : (i) Standardize Assays : Use identical cell lines (e.g., HEK293) and activity thresholds (e.g., IC₅₀ values). (ii) Control for Purity : Verify compound purity (>95% via HPLC) to exclude confounding by impurities. (iii) Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. (iv) Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.